4-Ethoxycinnamic Acid
Overview
Description
- 4-Ethoxycinnamic acid (CAS Number: 2373-79-7) is an organic compound with the molecular formula C<sub>11</sub>H<sub>12</sub>O<sub>3</sub>.
- It is predominantly in the trans form.
- The compound can be synthesized by reacting the corresponding aryl aldehyde with malonic acid.
- It participates in the synthesis of cholest-5-en-3βyl 3-(4-ethoxyphenyl)-prop-2-enoate.
Molecular Structure Analysis
- The chemical structure of 4-Ethoxycinnamic acid is shown below:
Chemical Reactions Analysis
- Detailed information on specific chemical reactions involving 4-Ethoxycinnamic acid is not readily available in the provided sources.
Physical And Chemical Properties Analysis
- Melting Point: 195-199°C (lit.)
- Boiling Point: 353.2±17.0°C (Predicted)
- Flash Point: 139.2°C
- Density: 1.161±0.06 g/cm³ (Predicted)
- Color: White to light yellow
- Hazard Classification: Irritant (skin, eyes, respiratory system)
- Safety Measures: Use protective equipment, avoid inhalation, and seek medical attention if needed.
Scientific Research Applications
Postharvest Preservation of Mushrooms
- Application Summary : MCA has been used as an inhibitor of tyrosinase, a key enzyme in mushroom browning, and as a postharvest mushroom preservative .
- Method of Application : MCA is applied to mushrooms during postharvest storage at (10 ± 1)°C and 85% ± 5% relative humidity .
- Results : MCA-treated mushrooms maintained their white color and low open caps, and could also retard the appearance of respiratory peaks . The activity of lipoxidase (LOX) in mushrooms could be inhibited by imperfections in the cell membrane . Moreover, in the treated group, the malondialdehyde (MDA) content and superoxide anion generation rate were reduced, while the mushrooms maintained high endogenous antioxidant contents .
Postharvest Preservation of Mushrooms
- Application Summary : MCA has been used as an inhibitor of tyrosinase, a key enzyme in mushroom browning, and as a postharvest mushroom preservative .
- Method of Application : MCA is applied to mushrooms during postharvest storage at (10 ± 1)°C and 85% ± 5% relative humidity .
- Results : MCA-treated mushrooms maintained their white color and low open caps, and could also retard the appearance of respiratory peaks . The activity of lipoxidase (LOX) in mushrooms could be inhibited by imperfections in the cell membrane . Moreover, in the treated group, the malondialdehyde (MDA) content and superoxide anion generation rate were reduced, while the mushrooms maintained high endogenous antioxidant contents .
Safety And Hazards
- 4-Ethoxycinnamic acid is considered hazardous due to skin and eye irritation.
- Precautions include wearing protective gear and avoiding inhalation.
- Refer to safety data sheets for detailed safety information.
Future Directions
- Research on the compound’s potential applications, biological activity, and industrial uses is ongoing.
- Investigate its role in drug development, materials science, and other fields.
Please note that additional research and consultation with experts are recommended for a more in-depth analysis. 🌟
properties
IUPAC Name |
(E)-3-(4-ethoxyphenyl)prop-2-enoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c1-2-14-10-6-3-9(4-7-10)5-8-11(12)13/h3-8H,2H2,1H3,(H,12,13)/b8-5+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZLOUWYGNATKKZ-VMPITWQZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C=CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)/C=C/C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Ethoxycinnamic Acid | |
CAS RN |
2373-79-7 | |
Record name | 4-Ethoxycinnamic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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